Hecameg

Vue d'ensemble

Description

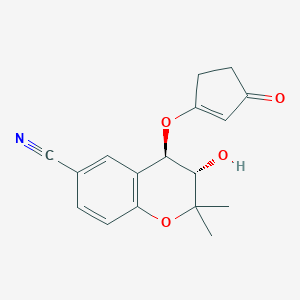

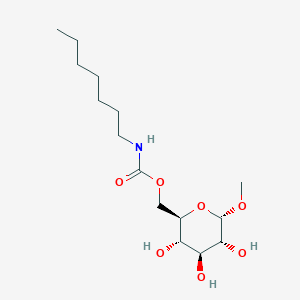

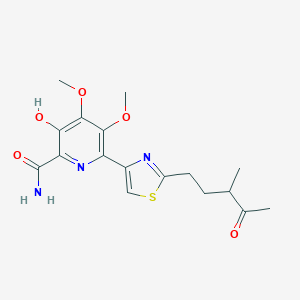

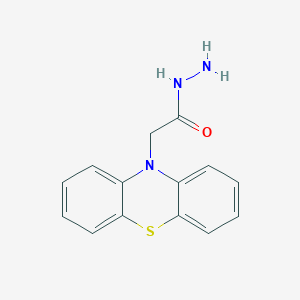

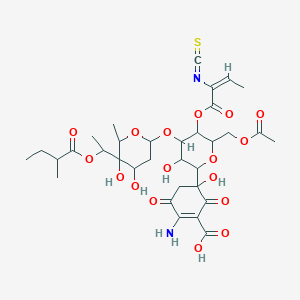

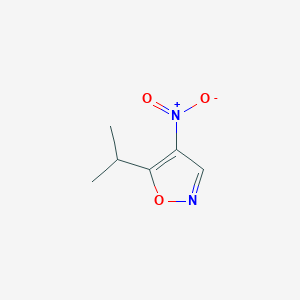

Hecameg, also known as this compound, is a useful research compound. Its molecular formula is C15H29NO7 and its molecular weight is 335.39 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Solubilisation des protéines membranaires

Hecameg est un détergent non ionique utile pour la solubilisation des protéines membranaires dans leur état natif . Ceci est particulièrement important dans les domaines de la recherche où la préservation de la structure et de la fonction des protéines est essentielle .

Purification des protéines

This compound peut être utilisé dans l'extraction, la purification et la stabilisation des protéines, recombinantes et naturelles . Cela en fait un outil précieux dans la recherche en biochimie et en biologie moléculaire.

Surfactant pour la chromatographie, l'électrophorèse et l'analyse ELISA

This compound agit comme un surfactant dans divers tests biochimiques, notamment la chromatographie, l'électrophorèse et l'ELISA . Cela contribue à améliorer la séparation et la détection des biomolécules.

Extraction des biomolécules

Outre les protéines, this compound peut également être utilisé pour l'extraction d'autres biomolécules telles que l'ADN et l'ARN à partir d'échantillons protéiques . Cela élargit son application dans les études génétiques et génomiques.

Formulations pharmaceutiques à base de protéines

La stabilité et la fonctionnalité des formulations pharmaceutiques à base de protéines sont d'une importance particulière, et l'utilisation de surfactants non ioniques comme this compound est préférée pour de telles applications .

Étude de la structure des protéines

This compound est utilisé dans l'étude de la structure des protéines, y compris la reconstitution ou la cristallisation des protéines membranaires, des enzymes ou des antigènes . Ceci est crucial pour comprendre la fonction de ces protéines et leur rôle dans divers processus biologiques.

Préparation des liposomes

This compound peut être utilisé dans la préparation des liposomes , qui sont de minuscules vésicules sphériques pouvant être utilisées pour délivrer des médicaments et du matériel génétique dans les cellules. Cela a des implications importantes dans le domaine de l'administration de médicaments et de la thérapie génique.

Désinfection des colonnes chromatographiques

This compound est également utilisé pour la désinfection des colonnes chromatographiques , en s'assurant que les colonnes sont propres et exemptes de contaminants. Ceci est essentiel pour obtenir des résultats fiables et précis en analyse chromatographique.

Safety and Hazards

Hecameg may cause respiratory irritation, serious eye irritation, and skin irritation . It should be used only outdoors or in a well-ventilated area . Avoid breathing dust/fume/gas/mist/vapours/spray . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Mécanisme D'action

Target of Action

Hecameg is primarily used as a non-ionic detergent for the solubilization of membrane-bound proteins in their native state . It is particularly useful in the extraction, purification, and stabilization of proteins, including recombinant or natural proteins .

Mode of Action

This compound interacts with its targets, the membrane-bound proteins, by breaking biological membranes without denaturing the proteins, enzymes, or antigens . This is due to its non-ionic nature, which allows it to preserve proteins and dissociate aggregated proteins .

Biochemical Pathways

This compound affects the biochemical pathways involved in protein extraction and purification. It has been used for the extraction of proteins from various sources, such as Chromaffin granules of mammalian cells, the photosystem II core complex, and Heparan Sulfate ProteoGlycan . It has also been found to give high yields of active lectinic factor (involved in yeast flocculation) when used with EDTA .

Pharmacokinetics

This compound is soluble in water (>100mg/ml at +4°C), which aids in its bioavailability . Its critical micellar concentration is 19.5mM, allowing for easy removal by dialysis . This property is crucial in the context of its use as a detergent in biochemical applications.

Result of Action

The action of this compound results in the successful extraction and purification of proteins without denaturation . It has been shown to be effective for reconstitution procedures in which detergents must be removed by dialysis .

Analyse Biochimique

Biochemical Properties

Hecameg plays a significant role in biochemical reactions, particularly in protein extraction and purification . It interacts with various enzymes, proteins, and other biomolecules without interfering with their biological activity . For instance, it has been used for the extraction of proteins from Chromaffin granules of mammalian cells, photosystem II core complex, and Heparan Sulfate ProteoGlycan .

Cellular Effects

This compound influences cell function by aiding in the extraction and purification of proteins from cells . It helps in breaking biological membranes without denaturing proteins, enzymes, or antigens

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with proteins and enzymes. It preserves proteins, dissociates aggregated proteins, and helps in breaking biological membranes without denaturing proteins, enzymes, or antigens

Temporal Effects in Laboratory Settings

This compound is known for its stability and consistency in laboratory settings . It has a high solubility in water, making it easy to use in various experimental setups

Metabolic Pathways

It is known to interact with various enzymes and proteins during the extraction and purification processes , but the exact enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not clearly understood.

Transport and Distribution

This compound is soluble in water , which facilitates its transport and distribution within cells and tissues. Detailed information on how this compound is transported within cells, the specific transporters or binding proteins it interacts with, and its effects on localization or accumulation, is not currently available.

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl N-heptylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO7/c1-3-4-5-6-7-8-16-15(20)22-9-10-11(17)12(18)13(19)14(21-2)23-10/h10-14,17-19H,3-9H2,1-2H3,(H,16,20)/t10-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIVOYOQXKNYHA-RGDJUOJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNC(=O)OCC1C(C(C(C(O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCNC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00151107 | |

| Record name | 6-O-(N-Heptylcarbamoyl)methylglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115457-83-5 | |

| Record name | 6-O-(N-Heptylcarbamoyl)-methyl-α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115457-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-O-(N-Heptylcarbamoyl)methylglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115457835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-O-(N-Heptylcarbamoyl)methylglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-O-(N-heptylcarbamoyl)-alpha-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL-.ALPHA.-D-GLUCOPYRANOSIDE 6-(HEPTYLCARBAMATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72L66T594H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B58476.png)

![1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]-](/img/structure/B58477.png)

![5-[Chloro(difluoro)methyl]-1,2-oxazole](/img/structure/B58481.png)

![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B58489.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide](/img/structure/B58497.png)